molecular formula C4H9FO B129798 2-Fluoro-2-methylpropan-1-ol CAS No. 3109-99-7

2-Fluoro-2-methylpropan-1-ol

Cat. No.: B129798
CAS No.: 3109-99-7
M. Wt: 92.11 g/mol
InChI Key: VQDNMKWCOYVVJH-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropan-1-ol is a chemical compound with the molecular formula C₄H₉FO and a molecular weight of 92.11 g/mol . It is a colorless, volatile liquid used in various scientific and industrial applications. This compound is known for its versatility in synthesis, serving as a reagent and an intermediate for various reactions .

Synthetic Routes and Reaction Conditions:

    Method 1: One common method involves the reaction of isobutylene oxide with pyridine hydrofluoride in tert-butyl methyl ether at temperatures ranging from -20°C to 20°C.

    Method 2: Another method involves the use of trifluoromethanesulfonic anhydride and 2,6-dimethylpyridine in dichloromethane at -10°C.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form various fluorinated alcohols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products:

Mechanism of Action

Target of Action

2-Fluoro-2-methylpropan-1-ol is a β-fluorinated alcohol . It is primarily used as a building block in the preparation of ethers and esters . The primary targets of this compound are therefore the molecules that it reacts with to form these ethers and esters.

Mode of Action

The mode of action of this compound involves its interaction with other molecules to form ethers and esters . The fluorine atom in the compound is an electron-withdrawing group, which helps to spread out the electron density of the alkoxide’s negative charge, stabilizing the molecule . This stabilization facilitates its reactions with other molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -10°C , suggesting that it may be unstable at higher temperatures. Additionally, its physical form is a liquid , which could influence its dispersion in an environment and its interactions with other molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNMKWCOYVVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456030
Record name 2-Fluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3109-99-7
Record name 2-Fluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-2-methyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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